N-(4-phenyl-1,3-thiazol-2-yl)-2-({5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide
Overview
Description
N-(4-phenyl-1,3-thiazol-2-yl)-2-({5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide is a complex organic compound that features multiple functional groups, including a thiazole ring, an oxadiazole ring, and a sulfanylacetamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-phenyl-1,3-thiazol-2-yl)-2-({5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide likely involves multiple steps, including the formation of the thiazole and oxadiazole rings, followed by their coupling with the sulfanylacetamide moiety. Typical reaction conditions might include the use of organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the reactions.
Industrial Production Methods
Industrial production methods for such compounds would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This might include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-phenyl-1,3-thiazol-2-yl)-2-({5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the oxadiazole or thiazole rings.
Substitution: The phenyl ring and other aromatic systems in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
N-(4-phenyl-1,3-thiazol-2-yl)-2-({5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-phenyl-1,3-thiazol-2-yl)-2-({5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other thiazole or oxadiazole derivatives, such as:
- N-(4-phenyl-1,3-thiazol-2-yl)-2-({5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide analogs with different substituents on the aromatic rings.
- Compounds with similar structural motifs but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which might confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-(4-phenyl-1,3-thiazol-2-yl)-2-[[5-(5,6,7,8-tetrahydronaphthalen-2-yloxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S2/c29-21(26-23-25-20(14-32-23)17-7-2-1-3-8-17)15-33-24-28-27-22(31-24)13-30-19-11-10-16-6-4-5-9-18(16)12-19/h1-3,7-8,10-12,14H,4-6,9,13,15H2,(H,25,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPONXZZNAULXHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)OCC3=NN=C(O3)SCC(=O)NC4=NC(=CS4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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